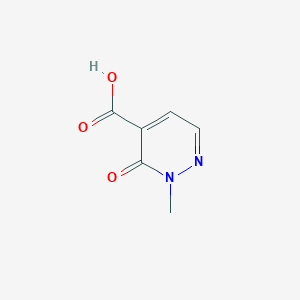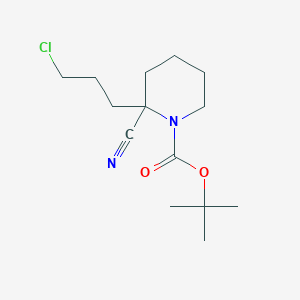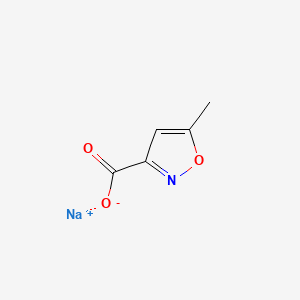
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
概要
説明
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (MODPC) is a type of heterocyclic compound. It has the CAS Number 397309-47-6 and a molecular weight of 154.13 . The IUPAC name is 2-methyl-3-oxo-2,3-dihydro-4-pyridazinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O3/c1-8-5(9)4(6(10)11)2-3-7-8/h2-3H,1H3,(H,10,11) and the InChI key is RZXOWMGNNLWTAE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid .科学的研究の応用
Synthesis and Molecular Interactions
Researchers have explored the synthesis, tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated dihydro-6-hydroxypyridazine-3-carboxylic acids. These studies have shown that methylation affects the equilibrium of lactam and lactim tautomers, influencing the synthesis of their methylated derivatives. The increased lipophilicity of these derivatives has been correlated with the formation of CH⋯O hydrogen bonds, which play a crucial role in arranging molecules into sheets, potentially impacting drug formulation and material science applications (Katrusiak, Piechowiak, & Katrusiak, 2011).
Catalytic Applications in Organic Synthesis
Another area of application involves the use of novel, mild, and biological-based nano organocatalysts with urea moiety in the synthesis of various compounds. These catalysts have shown efficacy in the synthesis of pyrazol-5-ols, coumarin-3-carboxylic acids, and cinnamic acid derivatives under mild and solvent-free conditions. The development of such catalysts contributes to greener and more efficient synthetic routes in organic chemistry, highlighting potential applications in pharmaceutical and material science research (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Supramolecular Chemistry
The study of intermolecular interactions, specifically hydrogen bonding and the formation of supramolecular structures, is crucial in the design of new materials and the understanding of molecular recognition processes. Research into the crystal structures of pyrazinecarboxylic acids has shed light on the occurrence of carboxylic acid-pyridine supramolecular synthons, which are fundamental in crystal engineering strategies. These insights are essential for the development of novel materials with specific properties, such as porosity, conductivity, or photoreactivity (Vishweshwar, Nangia, & Lynch, 2002).
Safety and Hazards
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid . These factors can include the pH of the environment, the presence of other molecules or ions, temperature, and more. Understanding these influences can help optimize the use of this compound in various applications.
生化学分析
Biochemical Properties
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby modulating the activity of the enzymes and influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in stress responses and metabolic processes. Additionally, it impacts cellular metabolism by altering the flux of metabolites through various pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions lead to changes in enzyme activity, which in turn affect various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound remains relatively stable under controlled conditions, but its activity may diminish over extended periods. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding these dosage effects is essential for determining the therapeutic potential and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and energy metabolism. These interactions can influence the metabolic flux and levels of various metabolites, thereby affecting the overall metabolic state of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of the compound can impact its activity and function, making it an important aspect to consider in biochemical studies .
特性
IUPAC Name |
2-methyl-3-oxopyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-5(9)4(6(10)11)2-3-7-8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXOWMGNNLWTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626248 | |
| Record name | 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
397309-47-6 | |
| Record name | 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-fluoro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629844.png)

![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)
![7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1629849.png)

![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)




